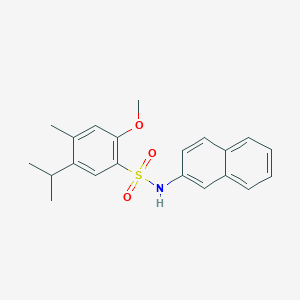

![molecular formula C23H21BrN4O3S B6477118 1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 2640817-93-0](/img/structure/B6477118.png)

1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a bromo group, a quinazolinone ring, a sulfanyl group, and a pyrrolidinone ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of such a compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and mass spectrometry are often used to confirm the structures of synthesized compounds .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the bromo group might undergo nucleophilic substitution, and the carbonyl groups in the quinazolinone and pyrrolidinone rings might be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by its polar groups, and its melting point would depend on the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The compound’s complex structure suggests potential as a drug candidate. Researchers can explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and toxicity. By modifying the benzyl group or the quinazoline core, scientists may design derivatives with improved bioavailability and therapeutic efficacy. For instance, the bromine substitution could enhance selectivity against a particular disease target .

Anticancer Activity

Given the presence of the quinazoline scaffold, investigations into its antiproliferative effects against cancer cells are warranted. Researchers can evaluate its cytotoxicity, cell cycle arrest, and apoptosis-inducing properties. The compound’s interaction with key cellular pathways (e.g., MAPK, PI3K/Akt) could reveal novel mechanisms for cancer treatment .

Organic Synthesis and Methodology

The prop-2-en-1-ylsulfanyl group offers synthetic opportunities. Chemists can explore its reactivity in various transformations, such as cross-coupling reactions (e.g., Suzuki, Stille) or ring-opening processes. Developing efficient synthetic routes to access this compound and related analogs is essential for broader applications .

Materials Science and Supramolecular Chemistry

The oxopyrrolidine-3-carboxamide moiety may participate in supramolecular assemblies. Researchers can investigate its self-assembly behavior, crystal structures, and potential applications in materials like sensors, catalysts, or drug delivery systems. Understanding its interactions with other molecules could lead to innovative materials .

Biochemical Probes and Imaging Agents

By introducing fluorescent or radioisotopic labels, scientists can transform this compound into valuable probes. These probes can selectively bind to specific biomolecules (e.g., enzymes, receptors) for imaging studies or drug screening. The bromine atom could serve as a handle for radiolabeling or positron emission tomography (PET) imaging .

Environmental Chemistry and Toxicology

Assessing the environmental fate and toxicity of this compound is crucial. Researchers can study its degradation pathways, bioaccumulation potential, and impact on ecosystems. The benzylic position’s susceptibility to oxidation or nucleophilic substitution could influence its behavior in the environment .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzyl-N-(7-bromo-4-oxo-2-prop-2-enylsulfanylquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN4O3S/c1-2-10-32-23-25-19-12-17(24)8-9-18(19)22(31)28(23)26-21(30)16-11-20(29)27(14-16)13-15-6-4-3-5-7-15/h2-9,12,16H,1,10-11,13-14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHZOYNKNSKWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477039.png)

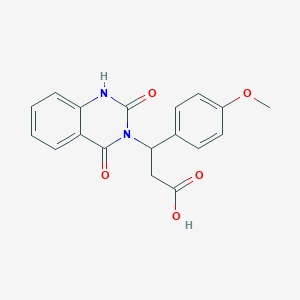

![N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6477042.png)

![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)

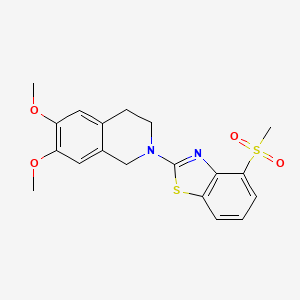

![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6477061.png)

![3-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6477075.png)

![5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477083.png)

![1-benzyl-N-[6-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477101.png)

![8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B6477116.png)

![1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6477124.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B6477134.png)

![4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477145.png)